tert-Butyl (2-formylphenyl)carbamate
Overview
Description
tert-Butyl (2-formylphenyl)carbamate: is an organic compound with the molecular formula C12H15NO3. It is a derivative of carbamic acid and contains a tert-butyl group attached to the nitrogen atom and a formyl group attached to the phenyl ring. This compound is often used in organic synthesis and as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 2-aminobenzaldehyde with di-tert-butyl dicarbonate: This method involves the reaction of 2-aminobenzaldehyde with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Curtius rearrangement: Another method involves the Curtius rearrangement of an acyl azide intermediate.
Industrial Production Methods: Industrial production methods for tert-butyl (2-formylphenyl)carbamate are similar to the synthetic routes mentioned above, with optimizations for large-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-formylphenyl)carbamate can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups. Common reagents include Grignard reagents and organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Grignard reagents in ether, organolithium compounds in tetrahydrofuran.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenylcarbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (2-formylphenyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to modify proteins and peptides. It helps in studying protein-protein interactions and enzyme mechanisms by protecting specific amino groups during synthesis and modification processes.
Medicine: this compound is used in the development of pharmaceuticals. It serves as an intermediate in the synthesis of various drugs and bioactive molecules.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl (2-formylphenyl)carbamate involves its ability to protect amine groups in organic molecules. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. The formyl group can participate in various chemical reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
tert-Butyl (3-formylphenyl)carbamate: Similar structure but with the formyl group at the 3-position on the phenyl ring.
tert-Butyl (4-formylphenyl)carbamate: Similar structure but with the formyl group at the 4-position on the phenyl ring.
tert-Butyl (2-morpholin-2-ylethyl)carbamate: Contains a morpholine ring instead of a formyl group.
Uniqueness: tert-Butyl (2-formylphenyl)carbamate is unique due to the position of the formyl group on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of the tert-butyl group provides steric protection, making it an effective protecting group for amines in various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(2-formylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-8H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHALMIBUKCNMLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461260 | |
Record name | tert-Butyl (2-formylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74965-38-1 | |
Record name | tert-Butyl (2-formylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74965-38-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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